Ethyl 1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 1,3-thiazole-5-carboxylate hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-thiazole-5-carboxylate hydrochloride can be synthesized through several methods. One common method involves the Hantzsch thiazole synthesis, which typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of a catalyst . The reaction conditions often include the use of bromine or iodine, silica chloride, or other catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and higher output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is of particular interest in the development of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities.
Thiazolidine: A reduced form of thiazole with different chemical properties.
Thiazole-4-carboxylic acid: A related compound with a carboxylic acid group at the 4-position.
Uniqueness
Ethyl 1,3-thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-2-9-6(8)5-3-7-4-10-5;/h3-4H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKXOSGOZZKRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CS1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90198-37-1 |
Source
|
Record name | ethyl 1,3-thiazole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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